2,4-Difluoro-3-methylbenzaldehyde
Overview
Description
2,4-Difluoro-3-methylbenzaldehyde is an organic compound with the molecular formula C₈H₆F₂O. It is a derivative of benzaldehyde, where two fluorine atoms are substituted at the 2nd and 4th positions, and a methyl group is substituted at the 3rd position on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-3-methylbenzaldehyde typically involves the fluorination of 3-methylbenzaldehyde. One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out under mild conditions to prevent over-fluorination .
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a multi-step process. This includes the preparation of 3-methylbenzaldehyde, followed by selective fluorination. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure .
Chemical Reactions Analysis
Types of Reactions: 2,4-Difluoro-3-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 2,4-Difluoro-3-methylbenzoic acid.
Reduction: 2,4-Difluoro-3-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Difluoro-3-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds, which can be used in drug discovery and development.
Medicine: The compound is explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 2,4-Difluoro-3-methylbenzaldehyde largely depends on its functional groups and the specific reactions it undergoes. The aldehyde group is highly reactive and can form various intermediates through nucleophilic addition reactions. The fluorine atoms enhance the compound’s stability and reactivity by influencing the electron density on the benzene ring. These properties make it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
2,4-Difluorobenzaldehyde: Lacks the methyl group at the 3rd position, making it less sterically hindered.
3,4-Difluorobenzaldehyde: Fluorine atoms are positioned differently, affecting its reactivity and applications.
2,6-Difluoro-3-methylbenzaldehyde: Fluorine atoms are at the 2nd and 6th positions, altering its electronic properties
Uniqueness: 2,4-Difluoro-3-methylbenzaldehyde is unique due to the specific positioning of the fluorine atoms and the methyl group, which confer distinct reactivity and stability. This makes it particularly useful in selective organic transformations and the synthesis of complex molecules .
Properties
IUPAC Name |
2,4-difluoro-3-methylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O/c1-5-7(9)3-2-6(4-11)8(5)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPOSIFXAXWZQED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90478299 | |
Record name | 2,4-DIFLUORO-3-METHYLBENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90478299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
847502-88-9 | |
Record name | 2,4-DIFLUORO-3-METHYLBENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90478299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 847502-88-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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